Lipophilicity: Ethyl Ester vs. Free Carboxylic Acid
The target compound is an ethyl ester (logP 2.18), which is significantly more lipophilic than the corresponding free acid, 2-phenyl-1H-imidazole-5-carboxylic acid. This difference is quantifiable by comparing the calculated partition coefficients: the ethyl ester has a consensus logP of 2.18, whereas the free acid is expected to be considerably lower due to its ionizable carboxyl group . This enhanced lipophilicity improves membrane permeability in cellular assays and facilitates organic-phase extractions during synthesis .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 2.18 |
| Comparator Or Baseline | 2-Phenyl-1H-imidazole-5-carboxylic acid (LogP not directly reported; substantially lower due to ionization) |
| Quantified Difference | Target compound has significantly higher LogP (class-level inference) |
| Conditions | Calculated using in silico methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
Why This Matters
For users requiring a neutral, membrane-permeable imidazole scaffold, the ethyl ester offers a distinct physicochemical advantage over the charged acid, directly impacting assay compatibility and synthetic utility.
